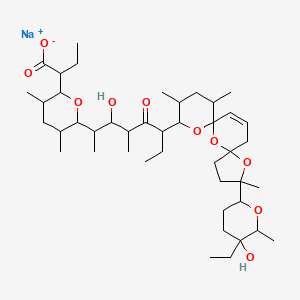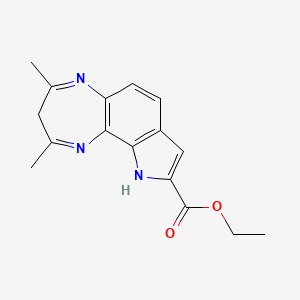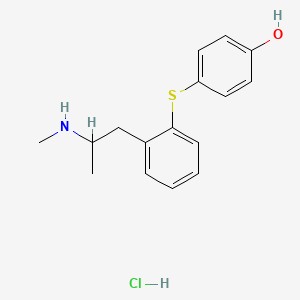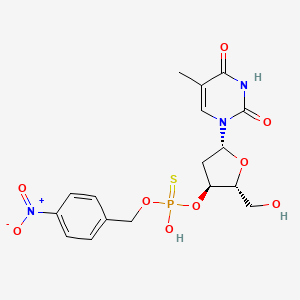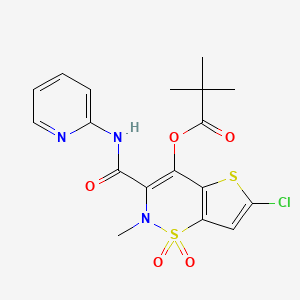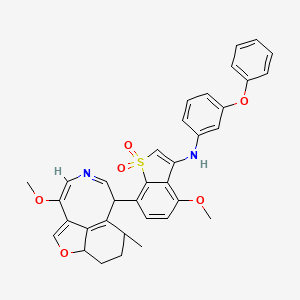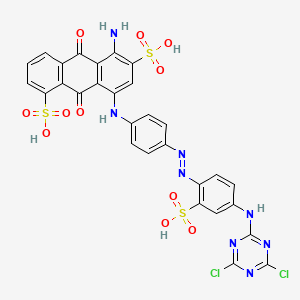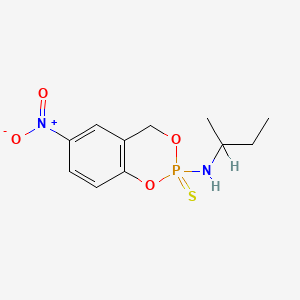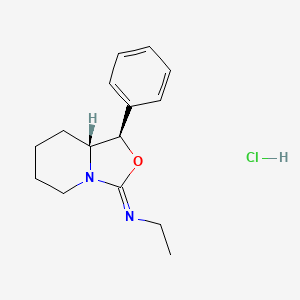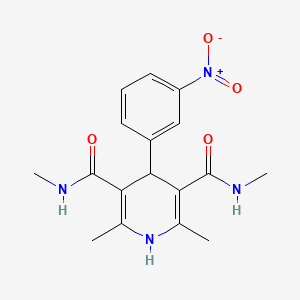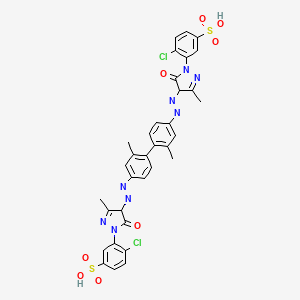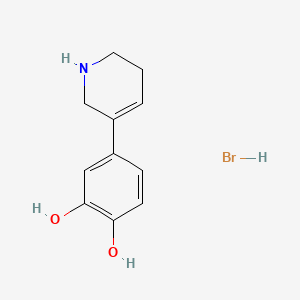
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzenediol moiety and a tetrahydropyridinyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves multiple steps. The process begins with the preparation of the benzenediol core, followed by the introduction of the tetrahydropyridinyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors, precise control of reaction parameters, and efficient purification techniques are employed to produce the compound in bulk quantities. The industrial methods focus on cost-effectiveness, safety, and environmental considerations.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other chemical products.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Benzenediol: A simpler compound with similar chemical properties but lacking the tetrahydropyridinyl group.
4-(1,2,5,6-Tetrahydro-3-pyridinyl)-1,2-benzenediol: A closely related compound with slight structural differences.
Uniqueness
1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is unique due to the presence of both the benzenediol and tetrahydropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
83010-36-0 |
|---|---|
分子式 |
C11H14BrNO2 |
分子量 |
272.14 g/mol |
IUPAC名 |
4-(1,2,3,6-tetrahydropyridin-5-yl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c13-10-4-3-8(6-11(10)14)9-2-1-5-12-7-9;/h2-4,6,12-14H,1,5,7H2;1H |
InChIキー |
FKUSGABCYXHUCJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(=C1)C2=CC(=C(C=C2)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
